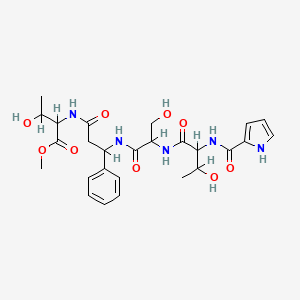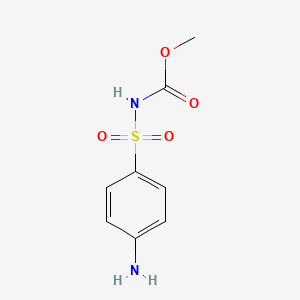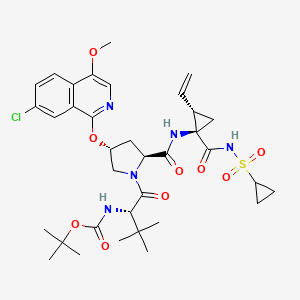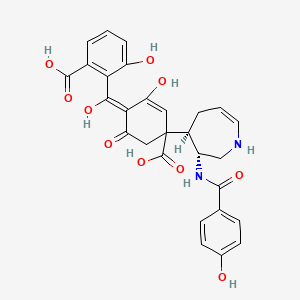
巴拉诺醇
描述
Balanol is a natural product originally isolated from the fungus Verticillium balanoides. It is known for its potent inhibitory activity against protein kinase C (PKC) isozymes and cAMP-dependent protein kinase (PKA). Balanol has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, as it can inhibit tumor-promoting kinases .
科学研究应用
Balanol has a wide range of scientific research applications:
作用机制
Target of Action
Balanol is a fungal metabolite that primarily targets protein kinases, specifically the serine/threonine kinases protein kinase A (PKA) and protein kinase C (PKC) . These kinases play crucial roles in cellular signal transduction, and their overactivation is associated with numerous human diseases, including cancer . PKCη has been identified as the primary target of balanol .
Mode of Action
Balanol acts as an ATP-competitive inhibitor . It binds to the ATP-binding site in the catalytic core of PKA and PKC in a manner similar to ATP . This binding inhibits the kinase activity of these proteins, thereby disrupting the phosphorylation processes they control .
Biochemical Pathways
The inhibition of these kinases disrupts the normal phosphorylation processes, affecting downstream signaling events .
Result of Action
The inhibition of PKA and PKC by balanol can lead to a variety of molecular and cellular effects, depending on the specific cellular context. These effects could include changes in cell proliferation, differentiation, and survival, among others . The specific outcomes would depend on the particular roles of PKA and PKC in the cells being targeted.
生化分析
Biochemical Properties
Balanol acts as an ATP-competitive inhibitor in kinases . It interacts with protein kinase C (PKC) isozymes and cAMP-dependent protein kinase (PKA) with limited selectivity . The nature of these interactions is competitive, as Balanol mimics ATP .
Cellular Effects
The effects of Balanol on cells are primarily through its inhibition of PKA and PKC. These kinases are involved in a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these kinases, Balanol can influence cell function .
Molecular Mechanism
Balanol exerts its effects at the molecular level through binding interactions with biomolecules, specifically PKA and PKC . It acts as an ATP mimic, inhibiting these kinases and potentially causing changes in gene expression .
Metabolic Pathways
Balanol is involved in the metabolic pathways of PKA and PKC . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
Balanol can be synthesized through a series of chemical reactions involving fragment coupling protocols. One common approach involves the use of Garner’s aldehyde and azepane-ring-modified derivatives. The synthesis proceeds through multiple steps, including oxidation and ring-closing metathesis, to yield balanol in good overall yield .
Industrial Production Methods
Industrial production of balanol involves the fermentation of the fungus Tolypocladium ophioglossoides. The production process can be optimized through medium optimization and overexpression of regulatory genes such as blnR. This method has been shown to significantly improve balanol yield .
化学反应分析
Types of Reactions
Balanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its selectivity and potency as a kinase inhibitor .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of balanol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from the chemical reactions involving balanol include its fluorinated analogues, which have shown improved selectivity for specific PKC isozymes. These analogues are valuable for designing more effective therapeutic agents .
相似化合物的比较
Balanol is often compared with other ATP-competitive kinase inhibitors, such as staurosporine and H89. While staurosporine is a broad-spectrum kinase inhibitor, balanol exhibits higher selectivity for PKC isozymes. H89, on the other hand, is primarily used to study PKA signaling pathways. Balanol’s unique structure, which includes a benzophenone core and an azepane ring, contributes to its distinct inhibitory profile .
Similar Compounds
Staurosporine: A potent, broad-spectrum kinase inhibitor.
H89: A synthetic inhibitor used to study PKA signaling.
Ophiocordin: A natural product similar to balanol, isolated from the same fungal species.
属性
IUPAC Name |
2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFCXJZFZPEJD-XMSQKQJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318143 | |
| Record name | (-)-Balanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63590-19-2 | |
| Record name | (-)-Balanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63590-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Balanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


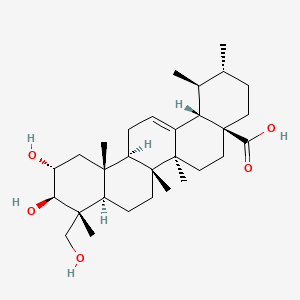


![(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1667639.png)
![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)



